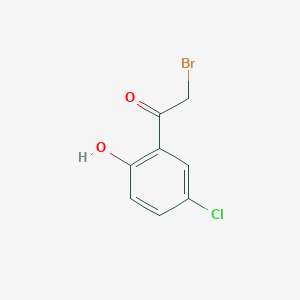

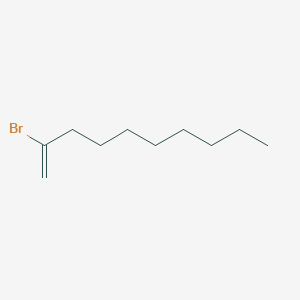

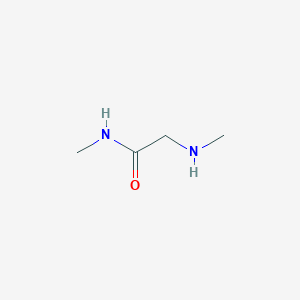

![molecular formula C17H18O2 B1271408 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 59662-46-3](/img/structure/B1271408.png)

4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid

Overview

Description

4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid is a derivative of biphenyl carboxylic acid, a compound known for its applications in organic synthesis and potential biological activities. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for a degree of rotational freedom between the rings, influencing the compound's physical and chemical properties.

Synthesis Analysis

The synthesis of biphenyl carboxylic acid derivatives can be achieved through various methods. For instance, 4'-Bromobiphenyl-4-carboxylic acid was synthesized from 4-bromodiphenyl using acetylation and haloform reactions, yielding up to 95% . Similarly, metalation of unprotected biphenyl carboxylic acids with sec-butyllithium followed by electrophilic substitution can be employed for regioselective functionalization . These methods demonstrate the versatility and efficiency of synthesizing biphenyl carboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of biphenyl carboxylic acids has been extensively studied. For example, biphenyl-2-carboxylic acid crystallizes in a centrosymmetric space group with a layered structure parallel to the ab plane, and the biphenyl twist angles range from 46.5 to 52.5 degrees . The crystal structure of 4,4'-biphenylene-bis(oxycarbonylbutyric acid) reveals molecules with two different conformations in the unit cell, with dihedral angles between the phenyl rings of 0° and 25.0° . These studies highlight the importance of molecular conformation in the physical properties of these compounds.

Chemical Reactions Analysis

Biphenyl carboxylic acids can undergo various chemical reactions to form novel compounds with potential biological activities. For instance, biphenyl-4-carboxylic acid hydrazide can be converted to aryl hydrazones and further reacted to yield 4-oxothiazolidin-3-yl amides with significant anti-inflammatory activity . Additionally, biphenyl 4-carboxylic acid derivatives have been synthesized and characterized, indicating the potential for diverse chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl carboxylic acids are influenced by their molecular structure. Theoretical studies on biphenyl-4-carboxylic acid suggest that molecular ordering, transition temperature, and related parameters can be explained by intermolecular interaction energy studies . The liquid crystalline behavior of these compounds is of particular interest due to the potential applications in materials science.

Scientific Research Applications

Application in Thermodynamics Research

- Summary of Application : “4,4’-di-tert-butylbiphenyl” is used in thermodynamics research . It’s molecular weight is 266.4204 and it has a fusion temperature of 392K .

- Methods of Application : The compound is studied using various methods including phase change data, reaction thermochemistry data, IR Spectrum, and Mass spectrum (electron ionization) .

- Results or Outcomes : The enthalpy of fusion is 20.0 kJ/mol at 400.8K and the enthalpy of sublimation is 106.8 kJ/mol .

Application in Organic Synthesis

- Summary of Application : “4,4’-di-tert-butylbiphenyl” is used in the generation of 1,2-di(lithiomethyl)benzene . It is also used in the production of homoallylic amine derivatives .

- Methods of Application : The compound accepts electrons from Li metal to give a radical anion which is highly effective in the conversion of alkyl halides to alkyllithiums . It is also used in the preparation of lithium di-tert-butylbiphenylide, a radical anion, superior to sodium or lithium naphthalenides for metalation reactions .

- Results or Outcomes : The compound catalyzes the reaction of chloromethyl ethyl ether and different carbonyl compounds to yield corresponding hydroxyethers and reductive opening of N-phenylazetidine .

properties

IUPAC Name |

4-(4-butylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h5-12H,2-4H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBTVBVHIQDKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373826 | |

| Record name | 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

59662-46-3 | |

| Record name | 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

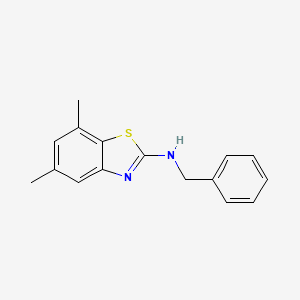

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)